molecular formula C17H13NO2 B14722060 5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one CAS No. 10488-97-8

5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one

Cat. No.: B14722060
CAS No.: 10488-97-8
M. Wt: 263.29 g/mol
InChI Key: DIESTVUFRFEBQU-UHFFFAOYSA-N
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Description

5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one is a heterocyclic compound that belongs to the class of oxazinones. These compounds are known for their diverse biological activities, including antimicrobial, fungicidal, and cytotoxic properties . The structure of this compound consists of a six-membered ring containing oxygen and nitrogen atoms, with methyl and phenyl substituents at specific positions.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, phenylhydrazine, ethanol, and methanol . Reaction conditions often involve refluxing in the presence of catalysts or acidic/basic media.

Major Products Formed

Major products formed from these reactions include 3,5-substituted triazoles and N-cinnamoylmalonamates . These products are confirmed through spectroscopic methods such as IR and NMR.

Mechanism of Action

The mechanism of action of 5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, its cytotoxic activity against cancer cells may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one is unique due to its specific substituents and the resulting biological activities. Its ability to modulate glucocorticoid receptors and exhibit cytotoxicity against cancer cells sets it apart from other similar compounds .

Properties

CAS No.

10488-97-8

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

5-methyl-2,4-diphenyl-1,3-oxazin-6-one

InChI

InChI=1S/C17H13NO2/c1-12-15(13-8-4-2-5-9-13)18-16(20-17(12)19)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

DIESTVUFRFEBQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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